Cas no 1806725-36-9 (Methyl 2-iodo-6-methoxy-5-(trifluoromethoxy)pyridine-3-carboxylate)

Methyl 2-iodo-6-methoxy-5-(trifluoromethoxy)pyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
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- Methyl 2-iodo-6-methoxy-5-(trifluoromethoxy)pyridine-3-carboxylate
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- インチ: 1S/C9H7F3INO4/c1-16-7-5(18-9(10,11)12)3-4(6(13)14-7)8(15)17-2/h3H,1-2H3
- InChIKey: ZNRMYMYJCWAUIJ-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C(=O)OC)C=C(C(=N1)OC)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 302
- トポロジー分子極性表面積: 57.6
- 疎水性パラメータ計算基準値(XlogP): 2.9
Methyl 2-iodo-6-methoxy-5-(trifluoromethoxy)pyridine-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029095701-1g |
Methyl 2-iodo-6-methoxy-5-(trifluoromethoxy)pyridine-3-carboxylate |
1806725-36-9 | 97% | 1g |
$1,475.10 | 2022-03-31 |
Methyl 2-iodo-6-methoxy-5-(trifluoromethoxy)pyridine-3-carboxylate 関連文献
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
Methyl 2-iodo-6-methoxy-5-(trifluoromethoxy)pyridine-3-carboxylateに関する追加情報
Recent Advances in the Application of Methyl 2-iodo-6-methoxy-5-(trifluoromethoxy)pyridine-3-carboxylate (CAS: 1806725-36-9) in Chemical Biology and Pharmaceutical Research
Methyl 2-iodo-6-methoxy-5-(trifluoromethoxy)pyridine-3-carboxylate (CAS: 1806725-36-9) has emerged as a key intermediate in the synthesis of novel bioactive compounds, particularly in the development of pharmaceuticals targeting neurological disorders and infectious diseases. Recent studies have highlighted its utility in cross-coupling reactions, enabling the construction of complex heterocyclic scaffolds with potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthetic applications, mechanistic insights, and biological relevance.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role in Suzuki-Miyaura coupling reactions to generate potent kinase inhibitors. Researchers optimized the reaction conditions using palladium catalysts, achieving yields exceeding 85% while maintaining excellent regioselectivity. The resulting pyridine derivatives exhibited nanomolar inhibitory activity against several cancer-associated kinases, suggesting promising avenues for oncology drug development. Notably, the trifluoromethoxy group's electron-withdrawing properties were found to enhance binding affinity to target proteins.
In parallel work, a team at MIT reported the use of 1806725-36-9 as a precursor for PET radiotracer development. The iodine moiety allowed for straightforward radioiodination, creating imaging agents for neurodegenerative disease research. In vivo studies showed these tracers effectively crossed the blood-brain barrier and exhibited favorable pharmacokinetic profiles. This application underscores the compound's versatility beyond traditional synthetic chemistry.
Recent patent filings (WO2023056421, US20240034721) reveal growing industrial interest in this building block. One application involves its conversion to novel antiviral agents through sequential functionalization. The trifluoromethoxy group appears crucial for metabolic stability against viral protease degradation. Clinical-stage compounds derived from this scaffold are currently in Phase I trials for respiratory infections.
Mechanistic studies published in ACS Catalysis (2024) elucidated the compound's unique reactivity patterns. Density functional theory calculations revealed that the ortho-iodo and meta-trifluoromethoxy groups create an electronic environment favoring oxidative addition while disfavoring unwanted homocoupling. These insights are guiding the design of more efficient synthetic routes for pharmaceutical manufacturing.
From a safety perspective, recent toxicological assessments indicate the compound exhibits moderate acute toxicity (LD50 = 320 mg/kg in rats) but shows no evidence of genotoxicity in Ames tests. Proper handling procedures should be maintained due to potential iodine release during decomposition. Green chemistry approaches using continuous flow systems have demonstrated 40% reductions in solvent waste during its production.
The compound's future appears promising, with several research groups exploring its use in DNA-encoded library synthesis and PROTAC development. Its unique combination of reactivity handles (ester, iodo, and trifluoromethoxy groups) provides exceptional versatility for medicinal chemistry optimization. As synthetic methodologies continue to advance, 1806725-36-9 will likely play an increasingly important role in addressing unmet medical needs through rational drug design.
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